N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
Properties
IUPAC Name |
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-2-6-13-18(14,15)10-4-5-11-12(9-10)17-8-3-7-16-11/h4-5,9,13H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVBOCTYTFGWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anticonvulsant properties and effects on neural activity.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to its anticonvulsant effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the GABAergic and glutamatergic systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzodioxepine Derivatives
3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
- Molecular Formula: C₉H₁₁NO₂ .
- Melting Point : 81–82°C .
- Key Differences : Replacing the sulfonamide group with an amine (-NH₂) reduces hydrogen-bonding capacity and acidity. This substitution likely decreases solubility in polar solvents compared to the sulfonamide analog.
3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid
- Molecular Formula : C₁₀H₁₀O₄ .
- Melting Point : 143–146°C .
- Key Differences : The carboxylic acid (-COOH) group introduces higher polarity and acidity (pKa ~4–5) compared to the sulfonamide (pKa ~9–10). This impacts pharmacokinetic properties, such as membrane permeability and renal clearance.
6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives
- Function : Bcl-xL protein inhibitors and pro-apoptotic agents in cancer therapy .
- Biological Implications : Benzodioxepine derivatives may exhibit improved blood-brain barrier penetration due to increased lipophilicity from the N-propyl group.
N-{2-(Piperidin-1-yl)PhenylMethyl}-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoazocin-7-yl)Acetamide
- Function : ROR-gamma modulators for autoimmune diseases .
- Key Differences : The benzoazocin core introduces nitrogen atoms, while the acetamide substituent differs in steric bulk and hydrogen-bonding capacity compared to sulfonamide. This may influence target selectivity (e.g., ROR-gamma vs. other nuclear receptors).
Comparative Data Table
Research Findings and Implications
- Target Selectivity: Sulfonamide groups are known to interact with carbonic anhydrases and tyrosine kinases. This suggests possible applications in oncology or immunology, diverging from the Bcl-xL inhibition seen in pyridopyridazines .
- Synthetic Accessibility : The benzodioxepine core is commercially available (e.g., Kanto Reagents), but sulfonamide functionalization may require specialized protocols, such as sulfonation followed by amine coupling .
Biological Activity
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.34 g/mol. The compound features a sulfonamide group which is known for its role in various pharmacological activities.
Biological Activity
1. Antimicrobial Properties:
this compound exhibits significant antimicrobial activity. Sulfonamides are traditionally known for their bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria. The sulfonamide moiety inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria .
2. Antifungal Activity:
Research has indicated that derivatives of benzodioxepine compounds possess antifungal properties. In particular, studies have shown that modifications to the benzodioxepine structure can enhance antifungal efficacy against common pathogens such as Candida species .
3. Anti-inflammatory Effects:
Compounds in the benzodioxepine class have been investigated for their anti-inflammatory properties. The sulfonamide group may contribute to the inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in microorganisms and possibly modulate immune responses in host cells. The sulfonamide group acts as an analog to PABA, leading to the inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both bacterial strains .
Case Study 2: Antifungal Activity
In a comparative study on antifungal agents, this compound exhibited a significant reduction in fungal growth at concentrations as low as 16 µg/mL against Candida albicans. This highlights its potential as an antifungal agent .
Research Findings
Recent studies have focused on the synthesis and modification of benzodioxepine derivatives to enhance their biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
